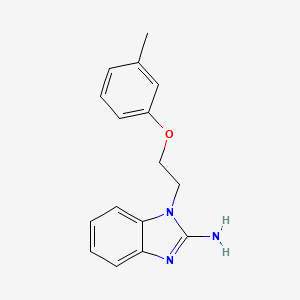

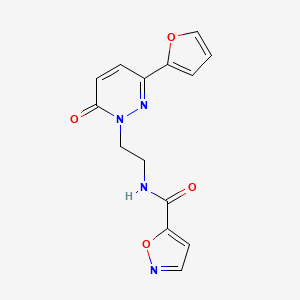

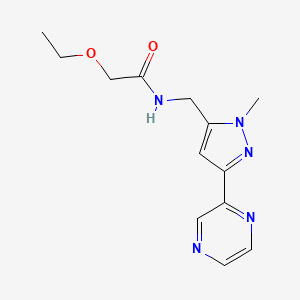

N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains functional groups such as chloro, methoxy, morpholino, pyrimidine, and carboxamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications .

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each introducing a new functional group or building block. Common methods for synthesizing similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the carboxamide group could participate in condensation reactions, and the chloro group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental testing .Aplicaciones Científicas De Investigación

- PQ 401 , a derivative of this compound, acts as an IGF1R inhibitor. It suppresses IGF-stimulated IGF-IR autophosphorylation with an IC50 value of 12 μM . IGF1R plays a crucial role in cell growth, survival, and metabolism, making it an attractive target for cancer therapy.

- Studies have explored the antiproliferative effects of this compound. It inhibits the growth of MCF-7 breast cancer cells both in vitro and in vivo. Further investigations into its mechanism of action and potential clinical applications are warranted .

- The compound exhibits antioxidant activity. It surpasses the antioxidant capacity of α-tocopherol (α-TOC), a pharmaceutical standard, and butylated hydroxytoluene (BHT), a positive standard, in scavenging free radicals . Its potential as a natural antioxidant warrants further exploration.

- Crystallographic studies reveal intriguing supramolecular architectures. The crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid demonstrate classical hydrogen bonding, CH–O, CH3–O, and π···π interactions, resulting in higher-dimensional networks . Understanding these interactions aids in designing novel crystals with specific properties.

- While not directly related to the compound, inhibition of TNAP has therapeutic implications. TNAP inhibitors have been investigated for treating conditions like hypophosphatasia and vascular calcification . Further research could explore the compound’s potential in this context.

- The compound contains a boronic acid moiety (5-chloro-2-methoxybenzeneboronic acid). Boronic acids have diverse applications, including in Suzuki-Miyaura cross-coupling reactions, fluorescent sensors, and drug design . Investigating its reactivity and applications in organic synthesis is worthwhile.

Insulin-like Growth Factor Receptor (IGF1R) Inhibition

Antiproliferative Activity

Antioxidant Properties

Crystallography and Supramolecular Structures

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition

Boronic Acid Derivatives

Mecanismo De Acción

Direcciones Futuras

The future directions for research on a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-12(14)20-16(22)13-9-15(19-10-18-13)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEPLIOJNWOHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)

![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)

![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)

![Benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2701073.png)